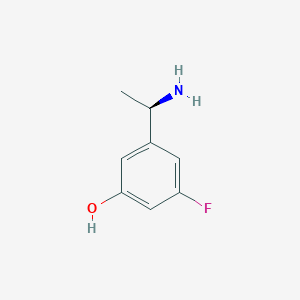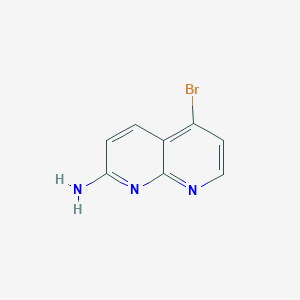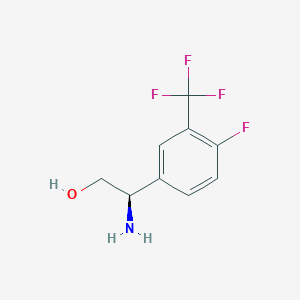![molecular formula C18H20O B12954982 (1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclohexanol](/img/structure/B12954982.png)
(1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-([1,1’-Biphenyl]-4-yl)cyclohexanol is a chiral compound featuring a cyclohexanol moiety substituted with a biphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-([1,1’-Biphenyl]-4-yl)cyclohexanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and biphenyl-4-boronic acid.
Suzuki-Miyaura Coupling: The biphenyl-4-boronic acid undergoes a Suzuki-Miyaura coupling reaction with cyclohexanone in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the biphenyl-cyclohexanone intermediate.
Reduction: The intermediate is then reduced using a suitable reducing agent like sodium borohydride to yield (1R,2S)-2-([1,1’-Biphenyl]-4-yl)cyclohexanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (1R,2S)-2-([1,1’-Biphenyl]-4-yl)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products:
Oxidation: Formation of (1R,2S)-2-([1,1’-Biphenyl]-4-yl)cyclohexanone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
(1R,2S)-2-([1,1’-Biphenyl]-4-yl)cyclohexanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1R,2S)-2-([1,1’-Biphenyl]-4-yl)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The biphenyl group may facilitate interactions with hydrophobic pockets, while the hydroxyl group can form hydrogen bonds with target molecules.
Comparación Con Compuestos Similares
(1R,2S)-(-)-trans-2-Phenyl-1-cyclohexanol: This compound is structurally similar but lacks the biphenyl group, which may result in different chemical and biological properties.
Other Cyclohexanol Derivatives: Various cyclohexanol derivatives with different substituents can be compared based on their chemical reactivity and biological activity.
Uniqueness: (1R,2S)-2-([1,1’-Biphenyl]-4-yl)cyclohexanol is unique due to its specific stereochemistry and the presence of the biphenyl group, which imparts distinct chemical and biological properties compared to other cyclohexanol derivatives.
Propiedades
Fórmula molecular |
C18H20O |
|---|---|
Peso molecular |
252.3 g/mol |
Nombre IUPAC |
(1R,2S)-2-(4-phenylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C18H20O/c19-18-9-5-4-8-17(18)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-3,6-7,10-13,17-19H,4-5,8-9H2/t17-,18+/m0/s1 |
Clave InChI |
AGFKBLROEODHTQ-ZWKOTPCHSA-N |
SMILES isomérico |
C1CC[C@H]([C@@H](C1)C2=CC=C(C=C2)C3=CC=CC=C3)O |
SMILES canónico |
C1CCC(C(C1)C2=CC=C(C=C2)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


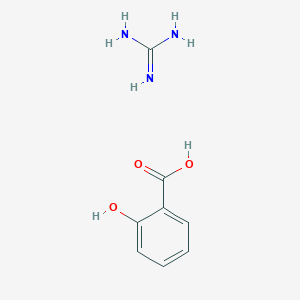
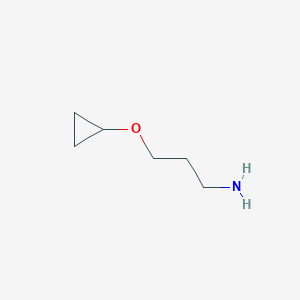
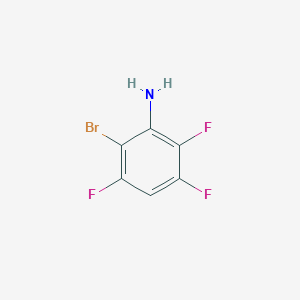
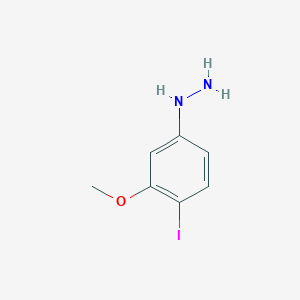


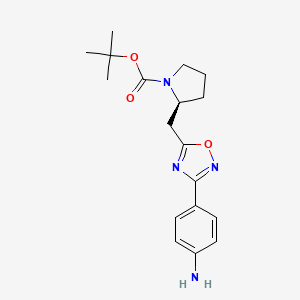
![7-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluoro-1,1-dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B12954942.png)
